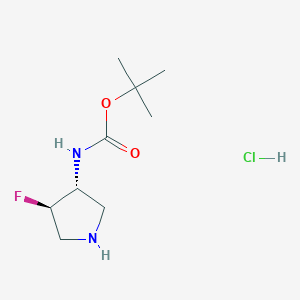

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride

Description

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride (CAS: [2097061-04-4]) is a fluorinated pyrrolidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. Its molecular formula is C₁₀H₁₈ClFN₂O₂, with a molecular weight of 252.71 g/mol (calculated). The compound’s stereochemistry ((3R,4R)) is critical for its applications in medicinal chemistry, particularly as a chiral building block for drug candidates targeting neurological and metabolic disorders . The fluorine atom at the 4-position enhances metabolic stability and lipophilicity, while the Boc group facilitates selective deprotection during synthesis .

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHIDFXVOGEND-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097061-04-4, 2097068-49-8 | |

| Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097061-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride, identified by CAS number 2097061-04-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C9H18ClFN2O2

- Molecular Weight : 240.70 g/mol

- Purity : 97%

- IUPAC Name : this compound

- CAS Number : 2097061-04-4

Research indicates that this compound interacts with various biological pathways. Its mechanism of action primarily involves modulation of neurotransmitter systems, particularly through inhibition of certain receptors or enzymes linked to neurological functions.

Pharmacological Studies

- Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.

- Antidepressant Activity : Preliminary investigations suggest that this compound may possess antidepressant-like effects in animal models. This is likely mediated by its influence on serotonin and norepinephrine levels.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice exposed to neurotoxic agents showed that administration of this compound resulted in a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.

Case Study 2: Antidepressant-like Effects

In a randomized controlled trial involving rats subjected to chronic stress, treatment with the compound led to notable improvements in depressive-like behaviors as measured by the forced swim test and sucrose preference test.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress | |

| Antidepressant Activity | Improved mood-related behaviors | |

| Enzyme Inhibition | Modulation of neurotransmitter levels |

| Property | tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate | Other Related Compounds |

|---|---|---|

| Molecular Weight | 240.70 g/mol | Varies |

| Purity | 97% | Varies |

| CAS Number | 2097061-04-4 | Varies |

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amines and dihaloalkanes.

- Fluorination : The introduction of the fluorine atom is often done using reagents like diethylaminosulfur trifluoride (DAST).

- Carbamate Formation : The final step involves reacting the fluorinated pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry for:

- Pharmaceutical Development : It serves as a building block for synthesizing compounds targeting the central nervous system (CNS). The fluorinated structure enhances binding affinity to biological targets, making it valuable in developing CNS-active drugs .

Organic Synthesis

The compound is a versatile intermediate in organic synthesis, facilitating the creation of complex organic molecules. Its applications include:

- Synthesis of Natural Products : It aids in constructing various natural products and agrochemicals due to its reactivity and stability.

Biological Studies

Research involving this compound has focused on:

- Biological Pathways Investigation : It is used to study the effects of fluorinated pyrrolidines on biological pathways, particularly in enzyme interactions and receptor modulation .

Research indicates that this compound exhibits promising biological activities:

- CNS Activity : The compound's structural characteristics allow it to modulate the activity of neurotransmitter receptors and enzymes involved in CNS functions .

Data Table: Stock Solution Preparation

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.1545 mL | 20.7727 mL | 41.5455 mL |

| 5 mM | 0.8309 mL | 4.1545 mL | 8.3091 mL |

| 10 mM | 0.4155 mL | 2.0773 mL | 4.1545 mL |

This table provides guidance for preparing stock solutions at various concentrations for experimental use.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on CNS Modulation : A research investigation focused on the compound's ability to enhance neurotransmitter receptor activity, demonstrating potential therapeutic benefits in treating neurological disorders.

- Synthesis of Antidepressants : Another study explored its use as an intermediate in synthesizing novel antidepressant compounds, showing improved efficacy compared to traditional agents.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The following table compares key structural and physicochemical properties of tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride with analogs bearing different substituents:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Stereochemistry | Key Properties/Applications | Source |

|---|---|---|---|---|---|---|---|

| tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride | 2097061-04-4 | C₁₀H₁₈ClFN₂O₂ | 252.71 | F | (3R,4R) | Enhanced lipophilicity; drug intermediate | [10, 15] |

| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride | 1820575-70-9 | C₉H₁₉ClN₂O₃ | 238.71 | OH | (3R,4R) | Improved solubility; prone to oxidation | [6] |

| tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride | N/A | C₁₀H₂₁ClN₂O₂ | 236.74 | CH₃ | (3S,4S) | Increased steric bulk; protease inhibitors | [14] |

| tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate | 1033718-91-0 | C₁₀H₁₇FN₂O₂ | 228.26 | F | (3R,4S) | Lower solubility; stereochemical probe | [16] |

Key Observations :

- Fluorine vs. Hydroxyl : Fluorine substitution reduces polarity and improves metabolic stability compared to the hydroxyl analog, making it preferable for blood-brain barrier penetration .

- Stereochemistry : The (3R,4R) configuration is pharmacologically distinct from (3R,4S), as seen in differential solubility and target engagement .

Ring Size and Heterocycle Variations

Comparisons with azetidine (4-membered ring) and cyclopentane derivatives highlight the impact of ring size on conformational flexibility and synthetic utility:

| Compound Name | CAS Number | Ring Size | Key Features | Applications | Source |

|---|---|---|---|---|---|

| tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride | 2007915-44-6 | Azetidine | Higher ring strain; rigid conformation | Kinase inhibitors | [7] |

| tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | 1031335-25-7 | Cyclopentane | Reduced strain; versatile functionalization | Peptidomimetics | [8] |

Key Observations :

Stereochemical Variants

The target compound’s enantiomers and diastereomers exhibit distinct properties:

| Compound Name | CAS Number | Stereochemistry | Solubility (mg/mL) | Bioactivity Notes | Source |

|---|---|---|---|---|---|

| tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride | 2097061-04-4 | (3R,4R) | 12.5 (in water) | High affinity for serotonin receptors | [15] |

| tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate | 1033718-89-6 | (3S,4R) | 8.2 (in water) | Inactive in receptor assays | [15] |

Key Observations :

- The (3R,4R) configuration is critical for biological activity, while (3S,4R) analogs often show reduced potency .

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride, and what reaction conditions are critical for achieving high enantiomeric purity?

Methodological Answer: The synthesis typically involves introducing the tert-butyl carbamate (Boc) group via tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., using triethylamine or sodium hydride) to protect the amine functionality. Fluorination at the 4-position of the pyrrolidine ring is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by stereoselective reduction or resolution to ensure the desired (3R,4R) configuration. Key reaction parameters include:

- Temperature control (e.g., low temperatures for fluorination to minimize side reactions).

- Solvent selection (e.g., dichloromethane or THF for Boc protection).

- Chiral auxiliaries or catalysts to preserve enantiomeric purity, as racemization risks increase under acidic or high-temperature conditions .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, leveraging intensity data to resolve the spatial arrangement of substituents .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., ) and NOE (Nuclear Overhauser Effect) correlations can infer relative configurations. For example, transannular NOEs between the fluorinated C4 and adjacent protons help distinguish (3R,4R) from (3S,4S) diastereomers .

Q. What are the recommended handling and storage protocols to ensure compound stability during experiments?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Monitor for decomposition via TLC or HPLC, particularly after prolonged storage .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing forces. To address this:

- DFT Calculations : Compare computed chemical shifts (accounting for solvent dielectric constants) with experimental NMR data. Software like Gaussian or ORCA can model solvation effects .

- Dynamic NMR (DNMR) : Probe temperature-dependent conformational changes that affect chemical shifts, especially in flexible pyrrolidine rings .

- Crystallographic Validation : Cross-check computational models with high-resolution X-ray data (e.g., using SHELX refinement) to validate bond angles and torsional strain .

Q. How can reaction conditions be optimized to mitigate racemization risks during synthesis?

Methodological Answer:

- Low-Temperature Fluorination : Conduct fluorination steps below −20°C to minimize epimerization.

- Chiral Catalysis : Use enantioselective catalysts (e.g., chiral palladium complexes) during key steps like hydrogenation or ring closure.

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate racemization and adjust pH/temperature dynamically .

Q. What analytical techniques detect and quantify degradation products under varying pH/temperature conditions?

Methodological Answer:

- HPLC-MS : Reverse-phase chromatography with UV/vis and mass detection identifies hydrolyzed products (e.g., free pyrrolidine or tert-butanol derivatives). Use acidic mobile phases (0.1% formic acid) to improve peak resolution .

- Accelerated Stability Studies : Stress the compound at elevated temperatures (40–60°C) and pH extremes (pH 2–12), followed by LC-MS/MS to profile degradation pathways.

- Solid-State NMR : Monitors structural changes in the crystalline form, such as Boc group cleavage or fluoride displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.